molecular formula C13H19NO4 B2764029 N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1351591-51-9

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2764029
CAS No.: 1351591-51-9
M. Wt: 253.298
InChI Key: VHLAVXCAHAAEJY-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, material sciences, and industrial research. Its unique structure, which includes a tetrahydropyran ring and a furan ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, 4-hydroxytetrahydro-2H-pyran, is synthesized through the hydrogenation of 4-hydroxy-2H-pyran.

    Attachment of the Methyl Group: The hydroxyl group on the tetrahydropyran ring is then reacted with methyl iodide in the presence of a base to form the methyl ether.

    Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.

    Coupling Reaction: The final step involves coupling the tetrahydropyran and furan rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The hydroxyl group on the tetrahydropyran ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Methyl iodide (CH3I), Sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines

    Substitution: Methyl ethers, Alkylated derivatives

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has diverse scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
  • 2H-Pyran-2-one, tetrahydro-4-methyl-
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a tetrahydropyran ring and a furan ring, which imparts distinctive chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in scientific research and industry.

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring substituted with a carboxamide group and a hydroxymethyl oxane moiety. This unique structure suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activities. For instance, studies have shown that derivatives of furan compounds can inhibit the growth of various cancer cell lines. The MTT assay, a colorimetric assay for assessing cell metabolic activity, has been widely used to evaluate the cytotoxic effects of such compounds on tumor cells.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLaTBD
Similar furan derivativesA54930

The specific IC50 values for this compound are yet to be established in published studies, indicating a need for further investigation.

Antimicrobial Activity

The antimicrobial properties of furan derivatives have been documented in various studies. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

These findings suggest that this compound could possess similar antimicrobial properties.

While specific mechanisms for this compound have not been extensively studied, related compounds often exert their effects through:

  • Inhibition of Enzymatic Activity : Many furan derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Disruption of Membrane Integrity : Antimicrobial activity is often mediated through disruption of bacterial cell membranes.
  • Induction of Apoptosis : Some compounds trigger programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

A notable study investigated the effects of a structurally related compound on glucose metabolism in diabetic mice models. The results showed significant reductions in fasting blood glucose levels, indicating potential applications for metabolic disorders . This suggests that this compound might also influence metabolic pathways.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9-7-11(10(2)18-9)12(15)14-8-13(16)3-5-17-6-4-13/h7,16H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLAVXCAHAAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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